1-Phenyl-3-(pyridin-3-ylmethyl)thiourea 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Brand Name: Vulcanchem
CAS No.: 201215-93-2
VCID: VC1983624
InChI: InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17)
SMILES: C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2
Molecular Formula: C13H13N3S
Molecular Weight: 243.33 g/mol

1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

CAS No.: 201215-93-2

Cat. No.: VC1983624

Molecular Formula: C13H13N3S

Molecular Weight: 243.33 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-3-(pyridin-3-ylmethyl)thiourea - 201215-93-2

Specification

CAS No. 201215-93-2
Molecular Formula C13H13N3S
Molecular Weight 243.33 g/mol
IUPAC Name 1-phenyl-3-(pyridin-3-ylmethyl)thiourea
Standard InChI InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17)
Standard InChI Key QFHALJZCNJGTFQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2
Canonical SMILES C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2

Introduction

Chemical Identity and Physical Properties

1-Phenyl-3-(pyridin-3-ylmethyl)thiourea (CAS: 201215-93-2) is characterized by its molecular formula C13H13N3S and a molecular weight of 243.33 g/mol. The compound presents as a powder at room temperature and possesses specific structural identifiers that distinguish it from other thiourea derivatives. Table 1 summarizes the key chemical identity parameters and physical properties of this compound.

Table 1: Chemical Identity and Physical Properties of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

PropertyValue
CAS Number201215-93-2
Molecular FormulaC13H13N3S
Molecular Weight243.33 g/mol
IUPAC Name1-phenyl-3-(pyridin-3-ylmethyl)thiourea
Standard InChIInChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17)
Standard InChIKeyQFHALJZCNJGTFQ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2
AppearancePowder
Storage TemperatureRoom Temperature

The structural configuration of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea features a central thiourea group (-NH-C(=S)-NH-) that connects the phenyl ring and the pyridin-3-ylmethyl moiety. This arrangement contributes to the compound's ability to form hydrogen bonds and engage in various molecular interactions, which are crucial for its biological activities and applications in chemical catalysis .

Related Derivatives and Their Properties

Several structural analogs and derivatives of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea have been synthesized and studied, each with unique properties and potential applications.

4.1 1,3-bis(pyridin-3-ylmethyl)thiourea

This symmetric derivative features two pyridin-3-ylmethyl groups attached to the thiourea moiety. It has gained significant attention for its application in creating a samarium complex (Sm-bis(PYT)@boehmite) that serves as an efficient, environmentally friendly catalyst for the synthesis of tetrazoles. This catalyst demonstrates stability, practicality, and recyclability, aligning with green chemistry principles .

4.2 1-(4-Acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea

This derivative (CAS: 972461) incorporates an acetyl group on the para position of the phenyl ring. With a molecular weight of 285.4 g/mol, it features increased complexity compared to the parent compound. The addition of the acetyl group likely influences the compound's solubility, with an experimental solubility reported as >42.8 μg/mL at pH 7.4 .

4.3 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-N'-phenyl-N-[(pyridin-3-yl)methyl]thiourea

This more complex derivative (ID: C198-0162) incorporates an indole moiety and has a molecular weight of 414.57 g/mol. Its structural complexity, with a calculated logP of 4.9511, suggests different pharmacokinetic properties compared to the parent compound .

Structure-Activity Relationships

The biological and chemical activities of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea and related compounds depend significantly on their structural features. Several studies have investigated structure-activity relationships in thiourea derivatives, providing insights into how structural modifications affect functionality.

6.1 Key Structural Elements

The thiourea moiety (-NH-C(=S)-NH-) represents the core functional group responsible for many of the biological activities observed in these compounds. The sulfur atom appears particularly important, as evidenced by the loss of ethylene-like activity in plants when thiourea is replaced with urea in otherwise identical compounds .

6.2 Effect of Substituents

Research on related thiourea derivatives has revealed that substituents on the phenyl ring can significantly influence biological activity. For example:

  • Derivatives bearing substituents at the 4-position of the phenyl moiety often exhibit enhanced biological activity

  • The presence of electron-withdrawing or electron-donating groups can modulate binding affinity to target enzymes

  • The length of carbon chains linking aromatic rings to the thiourea moiety affects biological activity

Table 2: Structure-Activity Relationships in Selected Thiourea Derivatives

Structural ModificationObserved EffectApplication Area
Replacement of sulfur with oxygen (urea formation)Loss of biological activityPlant growth regulation
Substitution at 4-position of phenyl ringEnhanced activity in many casesVarious biological applications
Variation in carbon chain lengthActivity depends on optimal distance between functional groupsEnzyme inhibition
Incorporation of additional heterocyclic ringsAltered selectivity and potencyMedicinal chemistry

Future Research Directions

Based on the current understanding of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea and related thiourea derivatives, several promising research directions can be identified:

7.1 Medicinal Chemistry Development

Further investigation of the enzyme inhibitory properties of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea could lead to the development of novel therapeutic agents. Structure-activity relationship studies focused on optimizing selectivity and potency could yield compounds with enhanced pharmacological profiles and reduced side effects .

7.2 Catalytic Applications

The proven efficacy of related thiourea derivatives in catalysis suggests potential applications for 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea in this field. Research could focus on developing new catalytic systems incorporating this compound, potentially in combination with various metal ions or supported on different materials to enhance efficiency and selectivity .

7.3 Agricultural Innovations

The plant growth regulatory effects observed with some thiourea derivatives warrant further investigation of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea in agricultural applications. Studies could explore its effects on plant growth, development, and stress responses, potentially leading to new agricultural technologies .

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